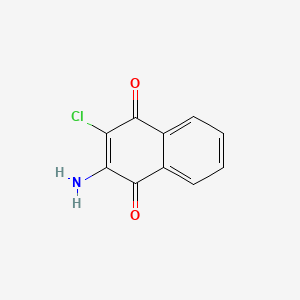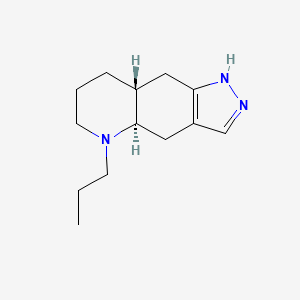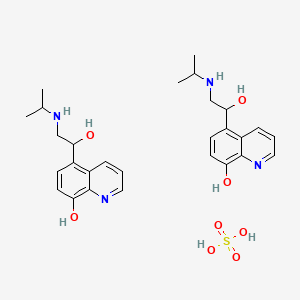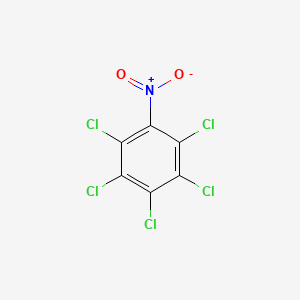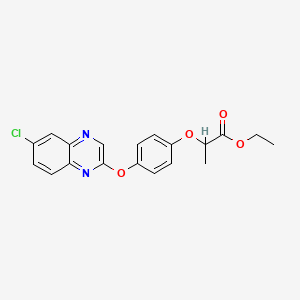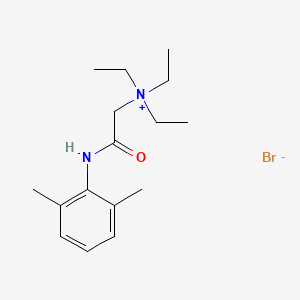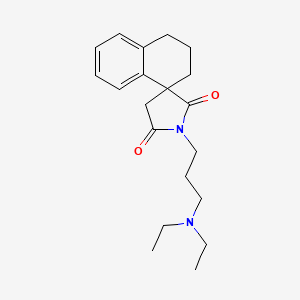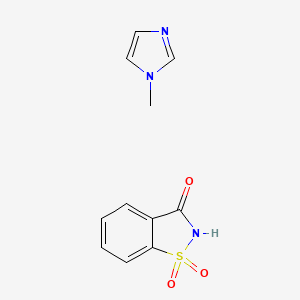
Saccharin 1-methylimidazol
Übersicht
Beschreibung
Saccharin 1-methylimidazole, also known as SMI, is a chemical activator commonly used in solid-phase synthesis of DNA and RNA oligonucleotides . It catalyzes the phosphoramidite coupling reaction of the 5’ hydroxy of immobilized nucleosides and the amine group of nucleoside phosphoramidite .
Synthesis Analysis
SMI is used as a coupling agent in the phosphoramidite method for oligonucleotide synthesis . This method is widely employed due to its efficiency and the stability of nucleoside phosphoramidites, which are used as building blocks .Molecular Structure Analysis
The molecular formula of SMI is C11H11N3O3S . It has a molecular weight of 265.29 g/mol . The InChIKey is DMSNKRPEUQVMNF-UHFFFAOYSA-N .Chemical Reactions Analysis
In the synthesis of DNA and RNA oligonucleotides, SMI catalyzes the phosphoramidite coupling reaction of the 5’ hydroxy of immobilized nucleosides and the amine group of nucleoside phosphoramidite .Physical And Chemical Properties Analysis
SMI has a molecular weight of 265.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 0 .Wissenschaftliche Forschungsanwendungen
Aktivator für die DNA- und RNA-Synthese
SMI gilt als universeller Aktivator für die DNA- und RNA-Synthese . Es katalysiert die Phosphoramidit-Kopplungsreaktion der 5'-Hydroxygruppe von immobilisierten Nukleosiden und der Aminogruppe von Nukleosid-Phosphoramiditen . Dies macht es zu einem wichtigen Bestandteil der Festphasen-Synthese von DNA- und RNA-Oligonukleotiden .
Verbesserung der Gesamtleistung bei der Oligonukleotid-Synthese
Die Wahl des Aktivators kann einen erheblichen Einfluss auf die Gesamtleistung (Reinheit und Ausbeute) der Oligonukleotid-Synthese haben . SMI hat sich für die DNA- und RNA-Synthese als sehr gut geeignet erwiesen .
Verkürzung der Kupplungszeit für die RNA-Synthese
Aktivatoren, die saurer oder nukleophiler sind, können die Gesamtgeschwindigkeit der Reaktion verbessern . SMI konnte die Kupplungszeit für die RNA-Synthese verkürzen .
Minimierung der Dimer-Addition
Dimer-Addition kann zu erhöhten n+1-Peaks im Endprodukt führen und die Gesamtausbeute des Produkts verringern . SMI kann die Menge der Dimer-Addition reduzieren und die Gesamtausbeute verbessern .
Reduzierung der Verzweigung von sekundären Aminen
Verzweigung ist die Initiierung einer zweiten Oligonukleotidsequenz von einer sekundären Stelle auf einem Oligonukleotid . SMI kann die Verzweigung von sekundären Aminen reduzieren .
Synthese von einzelsträngiger DNA (ssDNA)-Oligonukleotiden
SMI wurde zur Synthese von einzelsträngigen DNA (ssDNA)-Oligonukleotiden verwendet, die gegenüber Nukleaseverdau resistent sind .
Safety and Hazards
Wirkmechanismus
Target of Action
Saccharin 1-methylimidazole is primarily used as an activator in the synthesis of DNA and RNA oligonucleotides . It plays a crucial role in catalyzing the phosphoramidite coupling reaction of the 5’ hydroxy of immobilized nucleosides and the amine group of nucleoside phosphoramidite .
Mode of Action
Saccharin 1-methylimidazole interacts with its targets, the nucleosides, by catalyzing the phosphoramidite coupling reaction. This reaction is essential in the formation of the phosphodiester bonds that link the nucleotides together in the DNA and RNA strands .
Biochemical Pathways
The primary biochemical pathway affected by Saccharin 1-methylimidazole is the synthesis of DNA and RNA oligonucleotides. By catalyzing the phosphoramidite coupling reaction, Saccharin 1-methylimidazole facilitates the formation of the phosphodiester bonds that link the nucleotides together, thus playing a crucial role in the synthesis of these important biological molecules .
Result of Action
The molecular and cellular effects of Saccharin 1-methylimidazole’s action are primarily observed in the successful synthesis of DNA and RNA oligonucleotides. By catalyzing the phosphoramidite coupling reaction, Saccharin 1-methylimidazole aids in the formation of the phosphodiester bonds that link the nucleotides together, thus facilitating the synthesis of these essential biological molecules .
Action Environment
The efficacy and stability of Saccharin 1-methylimidazole can be influenced by various environmental factors. For instance, the pH of the solution can affect the rate of the phosphoramidite coupling reaction . Additionally, the temperature and the presence of other substances in the reaction mixture can also impact the efficiency of Saccharin 1-methylimidazole as a chemical activator .
Eigenschaften
IUPAC Name |
1,1-dioxo-1,2-benzothiazol-3-one;1-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S.C4H6N2/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;1-6-3-2-5-4-6/h1-4H,(H,8,9);2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSNKRPEUQVMNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1.C1=CC=C2C(=C1)C(=O)NS2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-ditert-butyl-4-[(E)-(2-ethyl-1,1-dioxo-1,2-thiazolidin-5-ylidene)methyl]phenol](/img/structure/B1680393.png)
![2-[(4-Methylphenyl)sulfonyl]-5-nitrofuran](/img/structure/B1680394.png)
![1H-Indole-3-methanol, 1-[(4-chlorophenyl)methyl]-](/img/structure/B1680395.png)
![Naphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B1680397.png)

